molecular formula C9H12FN B13140622 (R)-1-(5-Fluoro-2-methylphenyl)ethanamine

(R)-1-(5-Fluoro-2-methylphenyl)ethanamine

Cat. No.: B13140622
M. Wt: 153.20 g/mol
InChI Key: GZYFDYOIBFQLDO-SSDOTTSWSA-N
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Description

Significance of Chiral Amines as Enantiopure Building Blocks in Contemporary Organic Chemistry

Chiral amines are indispensable as enantiopure building blocks in the synthesis of a vast array of biologically active molecules. acs.org Their utility stems from the fact that a large proportion of pharmaceuticals and agrochemicals are chiral, and often only one enantiomer exhibits the desired therapeutic or biological activity, while the other may be inactive or even harmful. acs.orgenamine.net The use of enantiomerically pure starting materials, such as chiral amines, is a cornerstone of asymmetric synthesis, allowing for the construction of complex molecules with precise stereochemical control. sigmaaldrich.comacs.org This approach is often more efficient than the separation of enantiomers from a racemic mixture. enamine.net Chiral amines are integral components in many drugs and can serve as chiral bases in enantioselective reactions or as key fragments for building the final molecular architecture. sigmaaldrich.com

Overview of Fluorine's Strategic Role in Chiral Molecule Design and Synthesis

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. researchgate.netresearchgate.net Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to improvements in metabolic stability, binding affinity to biological targets, and bioavailability. researchgate.netresearchgate.net In the context of chiral molecules, the strategic placement of fluorine can influence the conformation of the molecule due to stereoelectronic effects, such as the gauche effect, which can be exploited in catalyst design and asymmetric synthesis. acs.org The synthesis of chiral, fluorine-containing compounds has become a significant area of research, with a focus on developing methods for the stereoselective introduction of fluorine atoms or fluorinated groups. rsc.org

Rationale for Dedicated Academic Research on (R)-1-(5-Fluoro-2-methylphenyl)ethanamine as a Chiral Chemical Entity

The specific compound, this compound, represents a confluence of the advantageous properties of both chiral amines and organofluorine compounds. Its structure, featuring a chiral ethylamine (B1201723) side chain attached to a fluorinated and methylated benzene (B151609) ring, makes it a valuable intermediate for the synthesis of complex, high-value molecules. Dedicated academic research into this specific enantiomer is warranted to fully elucidate its synthetic potential, explore novel applications, and develop efficient and stereoselective methods for its preparation. Understanding the interplay between the fluorine atom, the methyl group, and the chiral center is crucial for predicting its reactivity and utility in asymmetric transformations.

Scope and Objectives of the Comprehensive Academic Investigation

The primary objective of this academic investigation is to provide a thorough analysis of this compound. This includes a detailed examination of its chemical properties and a survey of its known and potential applications in organic synthesis. A key focus will be on its role as a building block for the construction of more complex chiral molecules. Furthermore, this investigation aims to highlight the synthetic routes available for its preparation, with an emphasis on asymmetric methods that yield the desired (R)-enantiomer in high purity. The overarching goal is to present a comprehensive resource for researchers in the fields of organic chemistry, medicinal chemistry, and materials science who are interested in the use of chiral fluorinated amines.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H12FN
Molecular Weight 153.20 g/mol
Appearance Not specified in provided results
Boiling Point Not specified in provided results
Melting Point Not specified in provided results
Solubility Not specified in provided results
CAS Number 1213698-94-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(1R)-1-(5-fluoro-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

GZYFDYOIBFQLDO-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](C)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)N

Origin of Product

United States

Advanced Synthetic Methodologies for R 1 5 Fluoro 2 Methylphenyl Ethanamine and Its Enantiomers

Direct Asymmetric Synthesis Approaches

Direct asymmetric synthesis offers an atom-economical and efficient route to chiral molecules by creating the desired stereocenter in a single step. Various strategies have been developed for the asymmetric synthesis of chiral amines, including reductive amination, hydrogenation of prochiral precursors, and novel bond-forming reactions.

Enantioselective Reductive Amination Strategies for the Preparation of Chiral Amines

Enantioselective reductive amination is a powerful tool for the synthesis of chiral amines from prochiral ketones or aldehydes. researchgate.net This one-pot reaction involves the formation of an imine intermediate, which is then asymmetrically reduced to the corresponding amine. Biocatalysis, utilizing enzymes such as imine reductases (IREDs) and reductive aminases (RedAms), has emerged as a prominent method for this transformation due to high enantioselectivity and mild reaction conditions. researchgate.netwhiterose.ac.uk

Specifically, NADPH-dependent reductive aminase enzymes from fungal species have been successfully applied to the reductive amination of α-fluoroacetophenones with various amine donors, including ammonia (B1221849), methylamine, and allylamine. whiterose.ac.uk This approach yields β-fluoro primary or secondary amines with high conversions (>90%) and excellent enantiomeric excesses (85-99% ee). whiterose.ac.uk The synthesis of (R)-1-(5-fluoro-2-methylphenyl)ethanamine can be envisioned through the reductive amination of 5-fluoro-2-methylacetophenone using a suitable amine source and a stereoselective RedAm.

Table 1: Comparison of Catalytic Systems for Asymmetric Reductive Amination

Catalytic SystemPrecursorAmine SourceKey FeaturesReported Enantioselectivity
Fungal Reductive Aminases (RedAms)α-FluoroacetophenonesAmmonia, Methylamine, AllylamineBiocatalytic, mild conditions, high conversion85-99% ee whiterose.ac.uk
Ir-f-Binaphane/Ti(OiPr)4/I2Aryl KetonesVarious AminesTransition metal catalysis, use of additivesUp to 96% ee google.com
Rh-Chiral Diphosphineα-Keto Acid DerivativesBenzylaminesHomogeneous catalysisHigh ee reported google.com

Asymmetric Hydrogenation of Precursor Ketones and Imines

Asymmetric hydrogenation of prochiral ketones and imines stands as one of the most efficient and atom-economical methods for producing chiral alcohols and amines, respectively. wiley-vch.de This approach typically utilizes transition metal complexes with chiral ligands to facilitate the stereoselective addition of hydrogen.

Ruthenium and rhodium-based catalysts are among the most effective for the asymmetric hydrogenation of ketones. acs.org Chiral diphosphine ligands, such as BINAP and its derivatives, in complex with ruthenium, have been shown to be highly active and enantioselective for the reduction of a wide range of aryl ketones. acs.orgnih.gov For the synthesis of this compound, the precursor ketone, 5-fluoro-2-methylacetophenone, can be hydrogenated using a suitable chiral ruthenium or rhodium catalyst to yield the corresponding chiral alcohol, which can then be converted to the amine. Alternatively, direct hydrogenation of the corresponding imine can afford the desired chiral amine.

Recent advancements have led to the development of highly efficient catalytic systems. For example, ruthenium complexes with cinchona alkaloid-based NNP ligands have been employed for the asymmetric hydrogenation of various aromatic and heteroaromatic ketones, achieving excellent enantioselectivities (up to 99.9% ee). rsc.org Similarly, rhodium complexes with chiral bisaminophosphine ligands have proven to be highly effective for the enantioselective hydrogenation of imines, providing chiral amines in high yields and enantioselectivities. acs.orgnih.gov The choice of ligand and reaction conditions is crucial for achieving high stereocontrol. acs.org

Table 2: Selected Catalysts for Asymmetric Hydrogenation of Ketones and Imines

Catalyst TypePrecursor TypeChiral Ligand ExampleKey FeaturesReported Enantioselectivity
Ruthenium(II) ComplexesKetonesBINOL-derived Monophosphorus LigandsHigh activity for aryl/alkyl ketonesUp to 99% ee researchgate.net
Ruthenium(II) ComplexesKetonesCinchona Alkaloid-based NNP LigandsEffective for aromatic and heteroaromatic ketonesUp to 99.9% ee rsc.org
Rhodium ComplexesIminesBisphosphine-ThioureaEffective for unprotected N-H iminesUp to 95% ee nih.gov
Rhodium ComplexesEnamides(R)-SDPHigh yields for β-branched enamides88-96% ee rsc.org

Novel Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The development of novel catalytic methods for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds offers new avenues for the synthesis of chiral amines. These methods often provide access to unique structural motifs and can operate under mild conditions.

One such innovative approach is the biocatalytic insertion of carbenes into N-H bonds. Engineered variants of myoglobin (B1173299) have been shown to catalyze the asymmetric N-H carbene insertion of aromatic amines with 2-diazopropanoate esters, yielding chiral α-amino acid derivatives with up to 82% enantiomeric excess. nih.gov This strategy represents a novel way to form a C-N bond stereoselectively. While not a direct route to the target molecule, the principle could be adapted for the synthesis of related chiral amines.

Organocatalysis has also provided new tools for asymmetric C-N bond formation. For instance, N-heterocyclic carbene (NHC)-catalyzed annulation reactions have been developed for the synthesis of chiral hydroxylamine-containing heterocycles. acs.org This method involves the intramolecular cyclization of keto-oxime ethers with in situ generated Breslow intermediates, achieving excellent yields and enantioselectivities (up to >99% ee). acs.org Although this specific reaction yields hydroxylamines, it highlights the potential of organocatalysis in creating stereogenic centers adjacent to a nitrogen atom.

Chiral Resolution Techniques for Racemic (5-Fluoro-2-methylphenyl)ethanamine Mixtures

Chiral resolution is a classical yet widely used method for separating racemic mixtures into their constituent enantiomers. This approach is particularly useful when direct asymmetric synthesis is not feasible or when both enantiomers are desired for further studies.

Diastereomeric Salt Formation and Crystallization-Based Resolution Protocols

The most common method for chiral resolution involves the formation of diastereomeric salts. wikipedia.orglibretexts.org A racemic mixture of an amine, such as (±)-1-(5-fluoro-2-methylphenyl)ethanamine, can be treated with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. libretexts.org After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

Commonly used chiral resolving agents for racemic amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgyoutube.com The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation. clockss.org The process may require multiple recrystallizations to achieve high enantiomeric purity. libretexts.org

Table 3: Common Chiral Resolving Agents for Amines

Resolving AgentTypePrinciple of Separation
Tartaric AcidChiral Dicarboxylic AcidFormation of diastereomeric salts with different solubilities. wikipedia.org
Mandelic AcidChiral α-Hydroxy AcidFormation of diastereomeric salts. youtube.com
Camphorsulfonic AcidChiral Sulfonic AcidFormation of diastereomeric salts. wikipedia.org
BrucineChiral Alkaloid BaseUsed to resolve racemic acids, but the principle of diastereomeric salt formation is the same. libretexts.org

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) offers a highly selective method for separating enantiomers based on the differential rate of reaction of each enantiomer with an enzyme. nih.gov Lipases are commonly used enzymes for the kinetic resolution of racemic amines, often through acylation reactions. nih.gov In a typical EKR of a racemic amine, one enantiomer is selectively acylated by the lipase, allowing for the separation of the acylated amine from the unreacted enantiomer.

A limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com This can be overcome by employing dynamic kinetic resolution (DKR). In DKR, the kinetic resolution is coupled with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% for the desired enantiomer. diva-portal.orgprinceton.edu This can be achieved by combining the enzymatic reaction with a chemical or enzymatic racemization catalyst. For the resolution of (±)-1-(5-fluoro-2-methylphenyl)ethanamine, a DKR process could involve the lipase-catalyzed acylation of the (R)-enantiomer coupled with a racemization catalyst for the remaining (S)-enantiomer.

Table 4: Comparison of Resolution Strategies

StrategyKey PrincipleMaximum Theoretical Yield
Diastereomeric Salt CrystallizationSeparation of diastereomers with different physical properties. wikipedia.orglibretexts.org50% for each enantiomer
Enzymatic Kinetic Resolution (EKR)Enantioselective enzymatic transformation of one enantiomer. nih.gov50% for the desired product
Dynamic Kinetic Resolution (DKR)EKR combined with in situ racemization of the unreacted enantiomer. diva-portal.orgprinceton.edu100% for the desired product

Chromatographic Chiral Resolution Techniques

The separation of racemic 1-(5-fluoro-2-methylphenyl)ethanamine into its constituent enantiomers is effectively achieved using chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely recognized for their broad applicability in separating chiral amines. mdpi.comresearchgate.net For compounds structurally similar to 1-(5-fluoro-2-methylphenyl)ethanamine, columns like CHIRALCEL-ODH® (cellulose tris(3,5-dimethylphenylcarbamate)) and LUX Cellulose-3® have demonstrated effective baseline separation. mdpi.com The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector.

The choice of mobile phase is critical for achieving optimal resolution. In normal-phase HPLC, typical eluents consist of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. mdpi.com The ratio of hexane to alcohol is adjusted to balance retention time and enantioselectivity. For fluorinated compounds, specialized CSPs like the ChromegaChiral CCO F2, which incorporates a 2-fluoro-5-methylphenyl cellulose phase, can offer enhanced retention and selectivity through fluorophilic interactions. hplc.eu

Supercritical fluid chromatography (SFC) presents a "greener" alternative to HPLC, using supercritical CO2 as the primary mobile phase component, modified with a small amount of an organic solvent (e.g., methanol). chromatographyonline.com SFC often provides faster separations and higher efficiency. For primary amines, the addition of acidic and basic additives to the modifier is crucial to improve peak shape and resolution. chromatographyonline.com

The following interactive table summarizes typical starting conditions for the chromatographic resolution of racemic 1-(5-fluoro-2-methylphenyl)ethanamine based on methods developed for analogous chiral amines.

ParameterHPLC MethodSFC MethodRationale
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., CHIRALCEL OD-H®)Cyclofructan-based or Polysaccharide-basedProven effectiveness for resolving a wide range of chiral primary amines. mdpi.comchromatographyonline.com
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)CO2/Methanol (e.g., 85:15 v/v)Standard mobile phases for normal-phase and supercritical fluid modes.
Additives 0.1% Diethylamine (B46881) (DEA)0.1% Trifluoroacetic Acid (TFA) + 0.1% DEAAdditives are used to minimize peak tailing by blocking active sites on the silica (B1680970) support. chromatographyonline.com
Flow Rate 1.0 mL/min3.0 mL/minTypical flow rates for analytical scale separations.
Temperature Ambient (25 °C)40 °CTemperature can be optimized to improve resolution and analysis time.
Detection UV at 254 nmUV at 254 nmAromatic nature of the compound allows for strong UV absorbance.

This data is representative and requires optimization for specific applications.

Chemoenzymatic and Biocatalytic Routes to Chiral (5-Fluoro-2-methylphenyl)ethanamine

Biocatalysis, particularly using ω-transaminases (ω-TAs), has emerged as a powerful and sustainable method for the asymmetric synthesis of chiral amines from prochiral ketones. uni-greifswald.desemanticscholar.org The synthesis of this compound can be achieved with high enantiomeric excess (ee) by the reductive amination of the corresponding ketone, 1-(5-fluoro-2-methylphenyl)ethanone, using an (R)-selective ω-transaminase.

The core of this process is the transfer of an amino group from an amine donor to the ketone substrate, catalyzed by the pyridoxal-5'-phosphate (PLP) dependent enzyme. semanticscholar.org A common and cost-effective amine donor is isopropylamine; upon donating its amino group, it is converted to acetone, a volatile co-product that can be removed to drive the reaction equilibrium toward the desired amine product. lookchem.com

The screening of a diverse panel of ω-transaminases is a critical first step to identify an enzyme with high activity and selectivity for the specific substrate. For structurally related ketones, transaminases like ATA-025 have shown excellent performance, achieving high conversions and enantioselectivities. nih.gov

Key Steps in the Biocatalytic Route:

Enzyme Selection: Screening for an (R)-selective ω-transaminase with high activity towards 1-(5-fluoro-2-methylphenyl)ethanone.

Reaction Setup: An aqueous buffer system (e.g., phosphate (B84403) buffer at pH 8.0) containing the enzyme, PLP cofactor, and the amine donor.

Substrate Addition: The ketone substrate is added, potentially dissolved in a co-solvent like DMSO or as part of a two-phase system.

Conversion: The reaction proceeds under controlled temperature (e.g., 40-45 °C), leading to the formation of the (R)-amine.

Workup and Isolation: The product is extracted from the reaction mixture and purified.

This biocatalytic approach avoids the use of heavy metal catalysts and harsh reaction conditions, aligning with the principles of green chemistry. semanticscholar.org

Optimization of Reaction Conditions for Enhanced Enantioselectivity and Yield

Systematic optimization of reaction parameters is crucial for developing a robust and economically viable process for synthesizing this compound.

For biocatalytic routes , several variables must be fine-tuned. The choice of co-solvent is critical, as it must solubilize the ketone substrate without denaturing the enzyme. Dimethyl sulfoxide (B87167) (DMSO) is often an effective co-solvent, with concentrations typically optimized in the range of 10-30% (v/v). semanticscholar.orgnih.gov Other key parameters include:

pH and Temperature: Enzymes have optimal pH and temperature ranges. For many transaminases, a slightly alkaline pH (e.g., 8.0-8.5) and temperatures between 40-50 °C are ideal. nih.gov

Substrate and Enzyme Loading: Higher substrate loading is desirable for process efficiency but can lead to substrate or product inhibition. The optimal enzyme concentration must be determined to ensure high conversion in a reasonable timeframe. nih.gov

Amine Donor Concentration: The concentration of the amine donor (e.g., isopropylamine) must be sufficient to drive the reaction forward.

Statistical methods, such as a Box-Behnken Design, can be employed for multi-parameter optimization, allowing for the efficient identification of optimal conditions for conversion and yield. nih.gov Studies on similar transformations have achieved conversions exceeding 99% with product yields around 77% after optimization. nih.gov

The following table presents a summary of parameters typically optimized in a transaminase-mediated synthesis.

ParameterRange/VariableGoal of OptimizationTypical Optimized Value
Enzyme Panel of (R)-selective ω-TAsMaximize conversion and enantioselectivity (>99% ee)ATA-025 or similar nih.gov
Co-solvent DMSO, Toluene, MTBEImprove substrate solubility, overcome inhibition10% (v/v) DMSO nih.gov
pH 7.0 - 9.0Achieve maximum enzyme activity8.0 - 8.2 nih.gov
Temperature 30 - 50 °CBalance reaction rate and enzyme stability42-45 °C nih.gov
Substrate Loading 10 - 100 g/LMaximize space-time yield35 - 50 g/L nih.gov
Enzyme Loading 1 - 10% (w/w)Minimize cost while achieving high conversion5% (w/w) nih.gov

For chromatographic resolution , optimization focuses on maximizing the resolution factor (Rs) while minimizing the analysis time. This involves adjusting the mobile phase composition, such as the percentage of the alcohol modifier, which affects the retention and separation of enantiomers. mdpi.com Additionally, parameters like flow rate and column temperature can be varied. Higher flow rates reduce analysis time but may decrease resolution, requiring a careful balance. chromatographyonline.com

Stereochemical Characterization and Absolute Configuration Determination of R 1 5 Fluoro 2 Methylphenyl Ethanamine

Analytical Methodologies for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is essential to quantify the purity of a sample of a chiral compound. It establishes the degree to which one enantiomer is present in greater amounts than the other. Chromatographic and spectroscopic methods are the primary tools for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining their relative abundance. The development of a robust chiral HPLC method involves selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently effective for separating phenylethylamine derivatives.

Method development for 1-(5-Fluoro-2-methylphenyl)ethanamine would involve screening various commercially available chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD) with different mobile phase compositions. A typical approach uses a normal-phase eluent system, often a mixture of a hydrocarbon solvent like hexane (B92381) with an alcohol modifier such as isopropanol (B130326) or ethanol. chromatographyonline.com A small amount of an amine additive, like diethylamine (B46881) (DEA), is often included to improve peak shape and reduce tailing by masking active sites on the silica (B1680970) support.

Once optimal separation is achieved, the method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. chromatographyonline.com Validation encompasses several key parameters: specificity, linearity, precision, accuracy, and limit of quantification (LOQ).

Specificity is demonstrated by showing that no interfering peaks from the sample matrix or related impurities co-elute with the enantiomer peaks. This is typically confirmed by analyzing a blank sample and a sample of the racemate.

Linearity is assessed by preparing a series of solutions with varying concentrations of the undesired enantiomer in the presence of the desired enantiomer and plotting the peak area response against the concentration. A high correlation coefficient (r² > 0.99) indicates a linear relationship.

Precision is determined by repeatedly analyzing a single sample to assess the closeness of the results. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD).

Accuracy is the measure of how close the experimental value is to the true value. It is often determined by a recovery study, where a sample is spiked with a known amount of the undesired enantiomer and the percentage recovered is calculated.

Limit of Quantification (LOQ) is the lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.

Table 1. Illustrative Validation Parameters for a Chiral HPLC Method
ParameterSpecificationTypical Result
SpecificityBaseline resolution > 1.5Resolution = 2.5
Linearity (Range)0.05% - 1.0% of nominal concentrationCorrelation Coefficient (r²) = 0.9992
Precision (%RSD)≤ 10% at LOQ; ≤ 5% at higher concentrationsRepeatability = 1.8%; Intermediate Precision = 2.5%
Accuracy (% Recovery)80% - 120%98.5% - 103.2%
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 100.05% of nominal concentration

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz Since primary amines like 1-(5-Fluoro-2-methylphenyl)ethanamine have high polarity and boiling points, they often require derivatization to increase their volatility and improve chromatographic performance.

A common derivatization strategy involves reacting the amine with an acylating agent to form a less polar, more volatile amide. wiley.com For chiral analysis, this can be done in two ways:

Achiral Derivatization followed by Chiral GC: The amine is reacted with an achiral reagent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form the N-trifluoroacetyl derivative. The resulting mixture of enantiomeric amides is then separated on a chiral GC column, often one containing a cyclodextrin-based stationary phase (e.g., Rt-βDEX). wiley.com

Chiral Derivatization followed by Achiral GC: The amine is reacted with a chiral derivatizing agent (CDA), such as S-(-)-N-(trifluoroacetyl)-prolyl chloride, to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral GC column (e.g., DB-5).

The derivatization reaction must proceed without racemization to ensure an accurate determination of the original enantiomeric composition. The chosen method is typically validated for precision and linearity, similar to HPLC methods.

Table 2. Example GC Conditions for Analysis of a Derivatized Phenylethylamine
ParameterCondition
Derivatizing AgentTrifluoroacetic Anhydride (TFAA)
ColumnRt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film)
Carrier GasHydrogen or Helium
Oven ProgramIsothermal at 120 °C or a temperature gradient (e.g., 100 °C to 180 °C at 5 °C/min)
Injector Temperature250 °C
Detector (FID) Temperature250 °C

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral additives that induce a chemical shift difference between the signals of the two enantiomers.

Chiral Auxiliary Reagents , also known as chiral derivatizing agents (CDAs), react with the enantiomeric amine to form a covalent bond, creating a pair of diastereomers. A widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often referred to as Mosher's acid, or its acid chloride (MTPA-Cl). acs.org When (R)-1-(5-Fluoro-2-methylphenyl)ethanamine and its (S)-enantiomer react with a single enantiomer of MTPA-Cl (e.g., (R)-MTPA-Cl), two diastereomeric amides are formed. Due to their different three-dimensional structures, the protons (¹H NMR) and fluorine atoms (¹⁹F NMR) in these diastereomers experience different magnetic environments, leading to separate signals in the NMR spectrum. nih.govfrontiersin.org The enantiomeric excess can be calculated by integrating the corresponding distinct signals. The ¹⁹F NMR is particularly useful as the trifluoromethyl group of the Mosher's reagent provides a clean singlet for each diastereomer in a region of the spectrum that is typically free from other signals. youtube.com

Chiral Shift Reagents (or Chiral Solvating Agents) are optically pure compounds that form rapidly reversible, non-covalent diastereomeric complexes with the analyte enantiomers. proquest.comacs.org Lanthanide-based complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are common chiral shift reagents. nih.gov The paramagnetic lanthanide ion in the reagent induces large changes in the chemical shifts of the nearby nuclei in the analyte. Because the transient diastereomeric complexes formed with the (R) and (S) enantiomers have different association constants and geometries, the magnitude of the induced shift is different for each enantiomer. proquest.comacs.org This results in the splitting of signals (e.g., the methine proton or methyl protons of the ethanamine backbone) into two distinct sets, allowing for quantification by integration. acs.orgunirioja.es

Absolute Configuration Assignment Methodologies

While determining enantiomeric excess is a measure of purity, assigning the absolute configuration (i.e., designating it as R or S) requires methods that can elucidate the three-dimensional arrangement of atoms.

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. flack.ch It provides an unambiguous three-dimensional structure of the molecule in the solid state. Since 1-(5-Fluoro-2-methylphenyl)ethanamine is a liquid at room temperature, it must first be converted into a suitable crystalline solid.

A common and effective strategy is to form a diastereomeric salt with an enantiomerically pure chiral acid. wikipedia.org Chiral resolving agents such as (R,R)-(+)-tartaric acid or (S)-(+)-mandelic acid are reacted with the enantioenriched amine. mdpi.comrsc.org The resulting diastereomeric salts, for instance, [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate], have different physical properties, including solubility, which often allows for their separation by fractional crystallization. Growing a single crystal of one of these diastereomeric salts of sufficient quality allows for X-ray diffraction analysis.

The analysis not only reveals the connectivity and relative stereochemistry of the amine and the acid but also the absolute structure of the entire crystal. By knowing the absolute configuration of the chiral acid (the internal reference), the absolute configuration of the amine cation can be unequivocally assigned. flack.ch The Flack parameter, a value calculated during the crystallographic refinement, is used to confirm the correctness of the assigned absolute structure; a value close to zero for the correct enantiomer confirms the assignment. nih.gov

Chiroptical spectroscopic methods provide information about the absolute configuration of chiral molecules in solution by measuring their differential interaction with polarized light.

Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic circular dichroism. It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govdocumentsdelivered.com A VCD spectrum consists of positive and negative bands, creating a unique fingerprint for a specific enantiomer. The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretical spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT). americanlaboratory.comnih.gov If the experimental spectrum of an enantiomer matches the calculated spectrum for the (R)-configuration, then its absolute configuration is assigned as R. researchgate.net A mirror-image experimental spectrum would correspond to the (S)-configuration. VCD has become a powerful and reliable alternative to X-ray crystallography, especially for samples that are difficult to crystallize. americanlaboratory.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. googleapis.comyoutube.comCircular Dichroism (CD) measures the difference in absorption between left and right circularly polarized light as a function of wavelength. fiveable.mejasco-global.com

Both ORD and CD spectra are sensitive to the stereochemistry of the molecule. The phenomenon known as the Cotton effect—the characteristic change in optical rotation (for ORD) or the presence of a distinct band (for CD) in the vicinity of an absorption band of a chromophore—is directly related to the absolute configuration of the chiral center near that chromophore. slideshare.net For 1-(5-Fluoro-2-methylphenyl)ethanamine, the substituted benzene (B151609) ring acts as the chromophore. The sign of the Cotton effect observed in the ORD or CD spectrum can often be correlated to the absolute configuration based on empirical rules established for similar classes of compounds, such as the Octant Rule for ketones or sector rules for aromatic compounds.

Computational Approaches to Absolute Configuration Prediction and Confirmation

The unambiguous assignment of the absolute configuration of chiral molecules is a critical step in many areas of chemical and pharmaceutical science. While experimental techniques provide the ultimate proof, computational chemistry has emerged as a powerful and often indispensable tool for predicting and confirming the stereochemistry of molecules such as this compound. rsc.orgrsc.org These ab initio and density functional theory (DFT) methods allow for the calculation of chiroptical properties, which are exquisitely sensitive to the three-dimensional arrangement of atoms, providing a direct link between a calculated structure and an experimental observation. researchgate.netacs.org

Quantum mechanical (QM) calculations offer a non-empirical approach to assign absolute configurations without the need for chemical derivatization or reference to analogous compounds. core.ac.uk The general strategy involves several key steps. First, a thorough conformational search is performed for the chiral molecule to identify all low-energy conformers. frontiersin.org Next, the geometry of each conformer is optimized, typically using DFT methods. With these optimized structures, chiroptical properties such as electronic circular dichroism (ECD), vibrational circular dichroism (VCD), optical rotatory dispersion (ORD), and specific optical rotation [α] are calculated. frontiersin.orgnih.gov The weighted average of the calculated properties across the Boltzmann distribution of conformers yields a theoretical spectrum or value for one enantiomer (e.g., the R-enantiomer). This calculated result is then directly compared with the experimental data. A match confirms the absolute configuration of the synthesized or isolated compound.

Quantum Chemical Calculations of Chiroptical Spectra

Chiroptical spectroscopies measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. The resulting spectra are unique for each enantiomer, appearing as mirror images. Computational quantum chemistry can accurately predict these spectra, making the comparison between a calculated spectrum for a known configuration and an experimental spectrum a reliable method for absolute configuration assignment. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. Time-dependent density functional theory (TDDFT) has become the most widely used and cost-effective method for simulating ECD spectra for medium-sized organic molecules. core.ac.uknih.govaip.org The process involves calculating the excitation energies and corresponding rotatory strengths for the lowest-energy conformer of this compound. The rotatory strength, a signed quantity, determines the sign and intensity of the Cotton effects in the ECD spectrum. bohrium.com By comparing the computationally generated ECD spectrum for the (R)-configuration with the experimental spectrum, a direct assignment can be made. nih.govresearchgate.net

Table 1: Representative TDDFT-Calculated ECD Data for the Most Stable Conformer of this compound
Excitation Wavelength (nm)Rotatory Strength (R) in 10⁻⁴⁰ cgs
275+15.8
268-5.2
220+31.4
205-45.1
Data are hypothetical and for illustrative purposes. Calculations are typically performed using a functional like B3LYP with a basis set such as 6-311++G(2d,p) in a specified solvent model.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. mdpi.comrsc.org It provides rich structural information and is particularly useful for molecules with multiple chiral centers or conformational flexibility. mdpi.com DFT calculations can accurately predict VCD spectra. mdpi.com For this compound, the calculated VCD spectrum would show a unique pattern of positive and negative bands corresponding to its specific vibrational modes. This calculated spectrum can be compared with the experimental VCD spectrum for definitive configurational assignment. rsc.orgnih.gov

Ab Initio Calculation of Optical Rotation and Optical Rotatory Dispersion

Optical rotation (OR), the rotation of the plane of plane-polarized light by a chiral substance, is one of the oldest and most fundamental measures of chirality. vt.edu The specific rotation at a single wavelength (commonly the sodium D-line, 589 nm) can be calculated with high accuracy using modern ab initio methods, such as coupled cluster (CC) theory, and DFT. researchgate.netacs.orgacs.org The calculation provides a specific value, including the sign (+ or -), which can be directly compared to the experimentally measured value. acs.orgvt.edu

Optical Rotatory Dispersion (ORD) is the variation of optical rotation as a function of the wavelength of light. wikipedia.orgresearchgate.net Calculating the ORD curve provides more data points for comparison than a single wavelength measurement, increasing the confidence of the assignment. researchgate.net A mismatch in the sign of the calculated and experimental rotation is a definitive indicator of an incorrect configurational assignment.

Table 2: Illustrative Calculated Optical Rotation Values for this compound
Wavelength (nm)Calculated Specific Rotation [α] (deg) (DFT/B3LYP)Calculated Specific Rotation [α] (deg) (CCSD)
589.3 (D-line)+45.5+48.2
436.0+89.1+93.5
365.0+155.7+162.1
Data are hypothetical and for illustrative purposes. Values depend heavily on the level of theory, basis set, and solvent model used. aip.orgacs.org

NMR Chemical Shift Calculation with Chiral Derivatizing Agents

Another powerful computational strategy combines NMR spectroscopy with chiral derivatizing agents (CDAs). wikipedia.org A chiral amine like this compound can be reacted with an enantiomerically pure CDA, such as Mosher's acid chloride, to form a pair of diastereomers. wikipedia.orgnih.gov While enantiomers are indistinguishable in a standard NMR spectrum, diastereomers exhibit different chemical shifts. acs.org

Computational methods can predict the NMR chemical shifts (¹H, ¹³C, or ¹⁹F) for the different diastereomers. frontiersin.orgnih.gov The procedure involves building computational models of the two possible diastereomers (e.g., (R)-amine-(R)-CDA and (S)-amine-(R)-CDA), performing a conformational analysis, and then calculating the NMR shielding tensors for the low-energy conformers using methods like GIAO (Gauge-Including Atomic Orbitals). frontiersin.org The difference in the calculated chemical shifts (Δδ_calc = δ_R - δ_S) for specific nuclei is then compared to the experimentally observed difference (Δδ_exp). A match between the signs of the calculated and experimental delta values confirms the absolute configuration of the original amine. frontiersin.orgnih.gov Given the presence of a fluorine atom in the target molecule, ¹⁹F NMR is a particularly sensitive probe for this method. nih.govacs.org

Table 3: Hypothetical ¹⁹F NMR Chemical Shift Data for Diastereomeric Amides of 1-(5-Fluoro-2-methylphenyl)ethanamine
DiastereomerExperimental δ (ppm)Calculated δ (ppm)
Amide from (R)-Amine + (R)-CDA-114.5-114.2
Amide from (S)-Amine + (R)-CDA-114.8-114.6
Difference (Δδ = δ_R - δ_S) +0.3 +0.4
Data are hypothetical and for illustrative purposes. CDA refers to a suitable chiral derivatizing agent. frontiersin.org

Computational and Mechanistic Investigations of R 1 5 Fluoro 2 Methylphenyl Ethanamine and Its Chemical Transformations

Quantum Chemical Calculations on Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are pivotal in elucidating the molecular structure, conformational preferences, and energetic landscape of (R)-1-(5-fluoro-2-methylphenyl)ethanamine. These computational methods provide insights into the fundamental properties of the molecule, governing its reactivity and interactions.

First-principles quantum mechanical computations, such as those employing Density Functional Theory (DFT) at levels like B3LYP/6-31G(d,p) and G3MP2B3, have been utilized to explore the conformational landscapes of related fluoro-phenyl-ethylamine derivatives. researchgate.netnih.gov These studies systematically investigate the potential energy surface by varying key dihedral angles to identify stable conformers. researchgate.net For each stable conformation, calculations can determine relative energies, thermodynamic functions (such as internal energy, enthalpy, entropy, and Gibbs free energy), and geometric parameters like bond lengths and angles. nih.govnih.gov

The conformational flexibility of molecules like this compound is influenced by the rotation around single bonds. semanticscholar.org Quantum chemical calculations can map the energy profile of these rotations, identifying the energy barriers between different conformations. semanticscholar.org For instance, in a structurally related compound, the rotation of a dimethylphenyl group around a C–N bond was shown to be a key factor in its conformational possibilities. semanticscholar.org

The relative energies of different conformers are a crucial output of these calculations, allowing for the determination of the most stable, lowest-energy structures. nih.gov These calculations also provide insights into noncovalent interactions within the molecule, such as intramolecular hydrogen bonding, which can significantly influence conformational preference. researchgate.netnih.gov The table below illustrates the kind of data that can be generated through such computational studies for different conformers of a molecule.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
A600.0075
B1801.5020
C-602.505
This table is illustrative and provides example data for different potential conformers.

Furthermore, frequency calculations on the optimized stable structures are performed to confirm that they are true minima on the potential energy surface and to compute thermodynamic properties. nih.gov These computational approaches are foundational for understanding the intrinsic properties of this compound, which in turn informs our understanding of its behavior in chemical reactions.

Theoretical Studies of Reaction Mechanisms in Asymmetric Synthetic Pathways

Theoretical studies are instrumental in understanding the mechanisms of asymmetric synthetic pathways that produce chiral amines like this compound. mdpi.com These computational investigations provide a molecular-level understanding of how stereoselectivity is achieved.

A critical aspect of mechanistic studies is the analysis of transition states and the elucidation of the complete energy profile of a reaction. nih.gov DFT calculations are frequently employed to locate and characterize the structures of transition states, which are first-order saddle points on the potential energy surface. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. semanticscholar.org

This profile reveals the activation energies for different competing pathways, providing a quantitative basis for understanding the observed selectivity. For example, in the asymmetric protonation of prochiral fluoroenamines, DFT studies have been used to highlight the preferred reaction pathway leading to the desired enantiomer. nih.gov These calculations can help refine proposed mechanisms by identifying the most energetically favorable route. nih.gov

The following table presents a hypothetical energy profile for a reaction step, illustrating the type of data obtained from these calculations.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (R-pathway)15.2
Transition State (S-pathway)17.8
Intermediate5.4
Product-10.1
This table is illustrative and provides example data for a reaction energy profile.

Stereoelectronic effects play a crucial role in determining the enantioselectivity of asymmetric reactions. These effects arise from the specific spatial arrangement of orbitals and can stabilize or destabilize transition states. Computational methods allow for a detailed investigation of these effects.

In the context of synthesizing chiral amines, the design of chiral ligands or catalysts is often guided by an understanding of stereoelectronic effects. researchgate.net For instance, in rhodium-catalyzed asymmetric hydrogenation, the electronic properties and conformational rigidity of the chiral phosphine (B1218219) ligand are critical for achieving high enantioselectivity. researchgate.net Quantum chemical calculations can be used to analyze the electronic structure of the catalyst-substrate complex and identify the key orbital interactions that lead to preferential formation of one enantiomer over the other. researchgate.net This understanding can guide the rational design of more effective catalysts.

Computational chemistry provides a powerful tool for probing the intricate interactions between ligands, substrates, and reagents within a catalytic cycle. nih.gov These noncovalent interactions can be critical for both reactivity and selectivity. nih.gov

Techniques such as DFT can be used to model the entire catalytic cycle, identifying key intermediates and transition states. This allows for a detailed examination of how the chiral ligand or catalyst interacts with the substrate at each step of the reaction. For example, in gold-catalyzed reactions, computational studies have identified significant noncovalent interactions between the proton donor and the vinyl gold(I) complex, which accelerate the crucial protodeauration step. nih.gov

By visualizing and quantifying these interactions, researchers can understand how the chiral environment created by the catalyst directs the stereochemical outcome of the reaction. This knowledge is invaluable for optimizing existing catalytic systems and for the de novo design of new, highly selective catalysts for the synthesis of molecules like this compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reaction Pathway Exploration

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of molecules and to investigate the dynamics of chemical reactions. mdpi.com

Conformational analysis through MD simulations involves simulating the motion of a molecule over time, allowing for the exploration of a wide range of possible conformations. mdpi.com This approach can provide a more comprehensive understanding of the molecule's flexibility compared to static quantum chemical calculations, which typically focus on finding local minima on the potential energy surface. nih.gov For complex molecules, MD simulations can reveal the relative populations of different conformers in solution, providing insights into the dominant species present under reaction conditions. mdpi.com

In the context of reaction pathway exploration, MD simulations can be used to study the dynamics of the reacting system as it moves from reactants to products. This can be particularly useful for understanding complex reaction mechanisms that involve multiple steps and conformational changes. By simulating the trajectory of the reaction, researchers can gain insights into the sequence of events that lead to the final product and identify key factors that influence the reaction rate and selectivity.

The combination of quantum chemical calculations, molecular modeling, and dynamics simulations provides a comprehensive computational toolkit for investigating the structure, properties, and reactivity of this compound and its chemical transformations. These theoretical approaches are essential for a deep, molecular-level understanding of the factors that govern its synthesis and behavior.

Application of R 1 5 Fluoro 2 Methylphenyl Ethanamine As a Chiral Auxiliary and Ligand Precursor in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Derived from (R)-1-(5-Fluoro-2-methylphenyl)ethanamine

The primary amine functionality of this compound serves as a versatile handle for its incorporation into more complex molecular architectures, leading to a diverse range of chiral ligands. The design of these ligands focuses on translating the point chirality of the starting amine into a well-defined three-dimensional space that can effectively discriminate between enantiotopic faces of a prochiral substrate.

Chiral phosphines are among the most successful and widely used ligand classes in asymmetric catalysis. tcichemicals.com The synthesis of aminophosphine (B1255530) ligands from chiral primary amines like this compound can be achieved through several established routes. A common method involves the direct reaction of the amine with a chlorophosphine, such as chlorodiphenylphosphine, often in the presence of a base to neutralize the HCl byproduct. This approach allows for the synthesis of N-P type ligands where the phosphorus atom can coordinate to a metal center. researchgate.net

Another versatile strategy for preparing β-aminophosphines involves the use of chiral amino alcohols as precursors. rsc.org The corresponding amino alcohol can be converted into a cyclic sulfamidate, which then undergoes nucleophilic ring-opening by a metal phosphide (B1233454) (e.g., KPPh₂). acs.orgscholaris.ca This method provides clean access to N-unsubstituted β-aminophosphines. rsc.org By applying these general methodologies, this compound can be transformed into a variety of P,N-ligands, which are valuable in numerous metal-catalyzed reactions due to the distinct electronic properties of the hard nitrogen and soft phosphorus donors. rsc.org

Chiral vicinal diamines are privileged ligands, particularly for asymmetric hydrogenation and transfer hydrogenation reactions. sigmaaldrich.comrsc.org Starting from this compound, C₂-symmetric or unsymmetrical diamine ligands can be synthesized. A prominent method for creating C₂-symmetric 1,2-diamines is the oxidative coupling or reductive coupling of imines. For instance, an imine formed from the parent amine could undergo a reductive coupling process to yield a 1,2-diarylethylenediamine backbone. nih.govacs.org

Furthermore, the primary amine can be readily derivatized through N-alkylation or N-arylation to generate secondary amines, which can then be incorporated into multidentate ligand frameworks. For example, reaction with a suitable dihalide can lead to the formation of chiral macrocyclic ligands. The synthesis of N,N'-dialkylated derivatives of chiral diamines is a common strategy to fine-tune the steric and electronic properties of the resulting metal complexes. rudn.runih.gov These nitrogen-based ligands are crucial for a range of catalytic applications, including those catalyzed by iridium, rhodium, and manganese complexes. acs.orgrsc.org

The specific substitution pattern on the phenyl ring of this compound is critical for modulating the performance of its derived ligands. The interplay between the electronic nature of the fluorine atom and the steric bulk of the ortho-methyl group creates a unique chiral environment.

Electronic Effects : Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing effect. rsc.org This influences the electron density on the coordinating atom (nitrogen or phosphorus) of the ligand, thereby modulating the electronic properties of the catalyst's metal center. An electron-deficient metal center can exhibit altered reactivity, substrate binding affinity, and catalytic activity. This electronic tuning is a key strategy in optimizing catalyst performance. rsc.orgnih.gov

Steric Influence : The methyl group in the ortho position to the ethylamine (B1201723) substituent provides significant steric hindrance. In a catalyst-substrate complex, this bulk helps to define a confined chiral pocket around the active site, physically blocking one of the potential pathways for substrate approach. nih.gov This steric control is fundamental to achieving high enantioselectivity, as it magnifies the energy difference between the two diastereomeric transition states.

Conformational Rigidity and Non-Covalent Interactions : The fluorine atom, despite its small van der Waals radius, can engage in specific non-covalent interactions, such as dipole-dipole or hydrogen bonding, with substrates or other parts of the catalyst. The gauche effect, often observed in β-fluoroamines, can enforce specific conformations through hyperconjugative interactions, leading to a more rigid and predictable ligand backbone. acs.org This pre-organization of the ligand structure is highly beneficial for effective chirality transfer during the catalytic cycle.

The combination of these steric and electronic factors allows for the fine-tuning of the catalyst's properties, potentially leading to superior activity and enantioselectivity compared to ligands derived from unsubstituted or differently substituted phenylethylamines.

Role in Metal-Catalyzed Asymmetric Reactions

Due to the specialized nature of this compound, specific catalytic data for its derivatives are not widely published. The following sections illustrate the potential applications of such ligands by presenting results from well-established, structurally analogous catalytic systems that utilize chiral diamine and aminophosphine ligands.

Chiral diamine ligands, particularly N-sulfonated 1,2-diamines, are highly effective in ruthenium- and rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. nih.govresearchgate.net The N-H moiety in these ligands is believed to participate in the catalytic cycle by facilitating proton transfer. Iridium complexes of chiral diamines are also powerful catalysts for the ATH of various ketones, providing access to valuable chiral alcohols with high efficiency and enantioselectivity. acs.org

The table below shows representative results for the asymmetric transfer hydrogenation of aromatic ketones using a chiral diamine-metal complex, demonstrating the high enantioselectivities achievable with this class of ligands.

Substrate (Ketone)Catalyst SystemYield (%)Enantiomeric Excess (ee %)ConfigurationReference
Acetophenone[CpIrCl(Ts-DPEN)]9597R researchgate.net
1-Indanone[CpIrCl(Ts-DPEN)]9899R researchgate.net
1-TetraloneMn-diamine complex>9987S acs.org
2,2-DimethylpropiophenoneIr-diamine complex10060Not Specified rsc.org

Ligands derived from chiral amines are also instrumental in asymmetric C-C bond formation, a cornerstone of organic synthesis. Chiral diamine ligands have been successfully employed in nickel-catalyzed asymmetric cross-coupling reactions to create stereogenic centers. nih.gov Furthermore, copper complexes of chiral diamines and other nitrogen-based ligands are effective catalysts for asymmetric Henry (nitroaldol) reactions, which produce valuable β-nitro alcohols. mdpi.com These products are versatile intermediates that can be converted into chiral β-amino alcohols, a common motif in pharmaceuticals. mdpi.com Proline-derived organocatalysts, which share the chiral secondary amine motif, are also famously used in direct asymmetric aldol (B89426) reactions. libretexts.org

The following table presents data from a Cu(II)-catalyzed asymmetric Henry reaction using a chiral ligand derived from a camphor (B46023) backbone, illustrating the potential of nitrogen-based ligands in this transformation.

Substrate (Aldehyde)Catalyst SystemYield (%)Enantiomeric Excess (ee %)ConfigurationReference
BenzaldehydeCu(OAc)₂·H₂O / Camphor-derived N,N-ligand9590R mdpi.com
4-NitrobenzaldehydeCu(OAc)₂·H₂O / Camphor-derived N,N-ligand9892R mdpi.com
2-NaphthaldehydeCu(OAc)₂·H₂O / Camphor-derived N,N-ligand9688R mdpi.com
CyclohexanecarboxaldehydeCu(OAc)₂·H₂O / Camphor-derived N,N-ligand8585R mdpi.com

Based on a comprehensive search of scientific databases and scholarly publications, there is currently no available research data detailing the application of This compound in the specific contexts requested.

Specifically, a thorough literature review did not yield any studies where this compound or its derivatives are used as:

A chiral auxiliary or ligand precursor for enantioselective fluorination and halogenation reactions.

An organocatalyst or a precursor to an organocatalyst for any catalytic applications.

Therefore, it is not possible to generate an article with the detailed research findings and data tables as outlined in the prompt. The requested topics appear to be outside the scope of currently published scientific research for this particular compound.

Advanced Spectroscopic and Analytical Characterization Techniques for R 1 5 Fluoro 2 Methylphenyl Ethanamine and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of (R)-1-(5-Fluoro-2-methylphenyl)ethanamine. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula, thereby confirming its identity. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₉H₁₂FN), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated with high precision. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

In addition to confirming the molecular formula, HRMS coupled with fragmentation techniques (MS/MS) helps in structural elucidation. The fragmentation pattern is a molecular fingerprint that reveals information about the compound's connectivity. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.org The primary fragmentation pathways for the protonated this compound would involve characteristic losses that confirm its structural motifs.

Table 1: Predicted HRMS Fragmentation Data for [C₉H₁₂FN+H]⁺

Fragment DescriptionPredicted Fragment IonTheoretical m/z
Protonated Molecular Ion[C₉H₁₂FN+H]⁺154.1027
Loss of ammonia (B1221849) (NH₃)[C₉H₁₀F]⁺137.0761
Benzylic cleavage (loss of •CH(NH₂)CH₃)[C₇H₆F]⁺109.0448
Alpha-cleavage (loss of •CH₃)[C₈H₁₀FN]⁺139.0801

These fragmentation patterns, particularly the characteristic benzylic cleavage leading to a fluorotoluene cation, provide definitive structural confirmation. libretexts.orgnih.govnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Diffusion-Ordered Spectroscopy NMR (DOSY NMR)) for Complex Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for basic structural verification, advanced NMR techniques are essential for the complete and unambiguous assignment of all atoms in this compound and for analyzing complex mixtures or derivatives.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating the complex structure.

HSQC correlates the chemical shifts of protons with their directly attached carbon atoms. nih.govcolumbia.edu This experiment confirms the C-H connectivity, for instance, linking the methyl protons to the methyl carbon and the aromatic protons to their respective carbons on the phenyl ring.

HMBC reveals correlations between protons and carbons over two or three bonds. nih.govcolumbia.educolumbia.edu This is particularly useful for establishing the substitution pattern on the aromatic ring. For example, the proton on the ethylamine (B1201723) side chain (H1') would show a correlation to the aromatic carbon C2 (bearing the methyl group) and C6, confirming its position. Likewise, correlations from the methyl protons (on C2) to the surrounding aromatic carbons would solidify the assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations from Proton
C1-~140-142-
C2-~125-127 (d, J(C-F) ≈ 20-25 Hz)-
C2-CH₃~2.2-2.4~18-20C1, C2, C3
C3~7.0-7.2~130-132 (d, J(C-F) ≈ 7-9 Hz)C1, C2, C4, C5
C4~6.8-7.0~115-117 (d, J(C-F) ≈ 20-25 Hz)C2, C3, C5, C6
C5-~160-163 (d, J(C-F) ≈ 240-250 Hz)-
C6~7.1-7.3~113-115 (d, J(C-F) ≈ 7-9 Hz)C1, C2, C4, C5, C1'
C1'~4.0-4.2 (q)~50-52C1, C2, C6, C2'
C2'~1.3-1.5 (d)~23-25C1'
NH₂~1.5-2.5 (br s)-C1'

(d = doublet, q = quartet, br s = broad singlet, J(C-F) = Carbon-Fluorine coupling constant)

Diffusion-Ordered Spectroscopy (DOSY) NMR: DOSY NMR is a non-invasive technique that separates the NMR signals of different species in a mixture based on their translational diffusion rates. manchester.ac.uk This is highly effective for assessing the purity of a sample. All signals belonging to this compound will have the same diffusion coefficient and will align horizontally in a 2D DOSY plot. Signals from impurities or residual solvents, having different sizes and shapes, will diffuse at different rates and appear at different vertical positions, allowing for their clear identification. osti.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. upi.edu These techniques are complementary and offer a comprehensive vibrational profile of this compound.

Infrared (IR) Spectroscopy: The FTIR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. The C-F bond stretch gives a strong and characteristic absorption in the 1360-1000 cm⁻¹ region. wikipedia.org The presence of the primary amine group is confirmed by N-H stretching vibrations, typically appearing as a medium-intensity doublet in the 3400-3250 cm⁻¹ range, and N-H bending vibrations around 1650-1580 cm⁻¹. upi.edu Other key peaks include aromatic C=C stretching bands (approx. 1600-1450 cm⁻¹) and aliphatic C-H stretching bands (approx. 3000-2850 cm⁻¹). nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which can be weak in IR spectra. stellarnet.usstellarnet.us The aromatic ring vibrations are often strong in the Raman spectrum. Notably, the C-F bond also gives a characteristic signal in the fingerprint region of 500-800 cm⁻¹, which can be used as a unique molecular label. nih.gov This technique provides complementary data to FTIR for a full structural confirmation.

Table 3: Key Vibrational Spectroscopy Bands for this compound

Functional GroupVibration TypeExpected FTIR Range (cm⁻¹)Expected Raman Range (cm⁻¹)
Amine (N-H)Stretch3400-3250 (medium, doublet)Weak
Amine (N-H)Bend1650-1580 (medium)Weak
Aliphatic (C-H)Stretch2975-2850 (medium-strong)Medium-strong
Aromatic (C-H)Stretch3100-3000 (weak-medium)Strong
Aromatic (C=C)Stretch1610-1450 (multiple bands)Strong
Carbon-Fluorine (C-F)Stretch1250-1100 (strong)500-800 (medium)

X-ray Powder Diffraction for Crystalline Structure and Purity Analysis of Salts and Co-crystals

While this compound is typically an oil at room temperature, it is often converted into a crystalline salt (e.g., hydrochloride or tartrate) for easier handling, purification, and formulation. gla.ac.ukrsc.org X-ray Powder Diffraction (XRPD) is the primary technique for analyzing the solid-state properties of these crystalline forms.

XRPD provides a unique "fingerprint" of a specific crystalline solid. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is determined by the arrangement of atoms in the crystal lattice. This makes XRPD an invaluable tool for:

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties.

Purity Analysis: Detecting the presence of unwanted crystalline phases or amorphous content in a sample. Even small amounts of a crystalline impurity will produce its own characteristic diffraction pattern.

Structural Confirmation: The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice, confirming the material's identity and consistency between batches. nih.gov

The analysis of a hydrochloride salt of this compound by XRPD would involve irradiating a powdered sample with X-rays and recording the scattered radiation. The resulting diffractogram provides definitive proof of its crystalline nature and serves as a reference standard for quality control. spectroscopyonline.com

Future Directions and Emerging Research Avenues for Chiral Fluoro Amines in Chemical Science

Development of More Efficient, Green, and Sustainable Synthetic Routes

The chemical industry's shift towards greener and more sustainable practices is a major driver for innovation in the synthesis of chiral fluoro-amines. mdpi.com Future research will likely focus on several key areas to minimize environmental impact and improve economic viability.

One promising approach is the expanded use of biocatalysis . Enzymes, particularly transaminases, offer a highly selective and environmentally benign route to chiral amines under mild reaction conditions. bohrium.comrsc.org While biocatalysis is already a valuable tool, future efforts will likely concentrate on:

Enzyme Engineering: Tailoring enzymes through directed evolution and rational design to exhibit higher activity, broader substrate scope (including sterically hindered ketones like 5-fluoro-2-methylacetophenone), and enhanced stability under process conditions. frontiersin.orgnih.gov

Self-Sufficient Biocatalytic Systems: Developing whole-cell biocatalysts that can regenerate cofactors internally, reducing the need for expensive additives. mdpi.com

Alternative Biocatalytic Routes: Exploring other enzyme classes, such as reductive aminases (RedAms), which can offer different substrate specificities and overcome some limitations of transaminases. whiterose.ac.uk

Another key area is the development of atom-economical chemical syntheses . Traditional methods for amine synthesis often involve multiple steps and the use of stoichiometric reagents, leading to significant waste generation. Future research will aim to develop more direct and efficient catalytic methods. This includes refining existing catalytic systems to operate under milder conditions, with lower catalyst loadings, and utilizing more benign reagents and solvents. nih.govacs.org The principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, will be central to the development of next-generation synthetic routes for compounds like (R)-1-(5-Fluoro-2-methylphenyl)ethanamine. mdpi.com

Table 1: Comparison of Synthetic Strategies for Chiral Amines

Feature Traditional Chemical Synthesis Biocatalysis Modern Catalytic Methods
Selectivity Often requires chiral auxiliaries or catalysts High enantioselectivity High enantioselectivity
Conditions Often harsh (high temp/pressure) Mild (aqueous, room temp) Increasingly mild
Sustainability Generates significant waste Generally low waste, biodegradable catalysts Reduced waste, catalyst recycling is key
Substrate Scope Broad Can be limited, but expandable via engineering Broad and expanding

Exploration of Novel Catalytic Systems and Methodologies

The quest for more efficient and versatile methods for synthesizing chiral amines is driving the exploration of novel catalytic systems. While significant progress has been made, particularly with noble metal catalysts, there are still challenges to overcome, such as catalyst cost, toxicity, and removal from the final product.

A major focus of future research will be on catalysts based on earth-abundant metals . There is growing interest in developing catalytic systems based on metals like manganese, iron, and cobalt for asymmetric hydrogenation and reductive amination. acs.org These metals are more sustainable and cost-effective alternatives to precious metals like rhodium, ruthenium, and iridium. semanticscholar.orgresearchgate.net

Biomimetic and organocatalysis are also emerging as powerful strategies. Inspired by enzymatic processes, researchers are designing small organic molecules that can catalyze asymmetric reactions with high selectivity. rsc.org These metal-free catalysts can offer advantages in terms of toxicity and ease of handling.

Furthermore, the development of multi-catalytic cascade reactions is a promising avenue. acs.org By combining multiple catalytic steps in a single pot, it is possible to synthesize complex molecules like this compound from simple starting materials with greater efficiency and reduced waste. mdpi.com This approach mimics the efficiency of biosynthetic pathways in nature. The development of chemoenzymatic cascades, which combine the advantages of both chemical and biological catalysts, is a particularly exciting area. acs.org

Table 2: Emerging Catalytic Systems for Chiral Amine Synthesis

Catalyst Type Key Advantages Representative Metals/Molecules
Noble Metal Catalysts High activity and selectivity Ruthenium, Rhodium, Iridium, Palladium
Earth-Abundant Metal Catalysts Lower cost, more sustainable Manganese, Iron, Cobalt
Biocatalysts (e.g., Transaminases) High enantioselectivity, mild conditions Engineered enzymes
Organocatalysts Metal-free, low toxicity Chiral phosphoric acids, thioureas

Integration into Flow Chemistry and Continuous Process Development for Scale-Up

The transition from laboratory-scale synthesis to industrial production presents several challenges, including scalability, safety, and process control. dtu.dkFlow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is emerging as a powerful technology to address these challenges. rsc.org

The integration of chiral amine synthesis into continuous flow processes offers several advantages:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety, especially for highly exothermic or hazardous reactions.

Increased Efficiency and Throughput: The high surface-area-to-volume ratio in flow reactors can lead to faster reaction rates and higher yields. Continuous processing also allows for higher throughput compared to batch production. researchgate.net

Facilitated Scale-Up: Scaling up a flow process is often more straightforward than scaling up a batch reaction, as it typically involves running the process for a longer duration or using multiple reactors in parallel.

Integration of Synthesis and Purification: Flow chemistry enables the integration of multiple reaction and purification steps into a single, continuous process, which can significantly streamline the manufacturing process. rsc.org

For the synthesis of this compound, a continuous flow setup could involve the use of packed-bed reactors containing immobilized catalysts, be they enzymes or heterogeneous metal catalysts. researchgate.net This would allow for efficient catalyst recycling and a simplified purification process. Future research will focus on developing robust immobilized catalysts that can withstand the conditions of continuous operation and on designing integrated flow systems that combine synthesis, work-up, and purification. bohrium.comrsc.org

Potential Advanced Applications in Chiral Materials Science

While the primary applications of chiral fluoro-amines have traditionally been in the life sciences, there is growing interest in their use as building blocks for advanced materials. The unique stereoelectronic properties of fluorine can impart desirable characteristics to polymers and other materials. cyu.fr

Future research in this area may explore the following:

Chiral Fluorinated Polymers: The incorporation of chiral fluorinated monomers like derivatives of this compound into polymers can lead to materials with unique properties. These could include polymers with enhanced thermal stability, chemical resistance, and specific optical properties. nih.gov Such materials could find applications as chiral stationary phases for chromatography, in nonlinear optics, or as components of ferroelectric liquid crystals.

Chiral Photonic Materials: The precise spatial arrangement of chiral fluorinated molecules could be used to create materials with tailored photonic properties. northwestern.edu These materials could manipulate polarized light in novel ways, leading to applications in optical devices, sensors, and information processing. The low refractive index of many fluoropolymers could be an additional advantage in this context. nih.gov

Smart and Responsive Materials: The introduction of fluorine can influence the intermolecular interactions and self-assembly behavior of molecules. This could be exploited to create "smart" materials that respond to external stimuli such as temperature, pH, or light. Chiral fluorinated compounds could be incorporated into gels, liquid crystals, or polymers to create materials with tunable and switchable properties.

The exploration of chiral fluoro-amines in materials science is still in its early stages, but it represents a significant opportunity to leverage the unique properties of these molecules to create a new generation of functional materials.

Q & A

Q. What are the recommended synthetic routes for (R)-1-(5-Fluoro-2-methylphenyl)ethanamine?

  • Methodological Answer : The compound can be synthesized via reductive amination of 5-fluoro-2-methylacetophenone using a chiral catalyst or resolving agents to achieve enantiomeric purity. For example:

Chiral Resolution : Use (R)- or (S)-mandelic acid to resolve racemic mixtures .

Asymmetric Catalysis : Employ transaminases engineered for enantioselective amination, as demonstrated in studies on structurally similar compounds like (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine .
Key Considerations : Monitor reaction progress via TLC or HPLC, and validate enantiomeric excess (ee) using chiral GC or HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Assign peaks for the fluorinated aromatic ring (¹⁹F NMR) and chiral center (¹H NMR) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Use SHELXL or similar software to resolve crystal structures, particularly for verifying stereochemistry .
  • Computational Analysis : Density-functional theory (DFT) calculations (e.g., B3LYP functional) can predict electronic properties and compare with experimental data .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation .
  • Waste Disposal : Neutralize with dilute HCl before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale research?

  • Methodological Answer :
  • Enzyme Engineering : Modify transaminases (e.g., from Pantoea agglomerans) to enhance activity and thermal stability for asymmetric synthesis .
  • Reaction Conditions : Optimize pH (7.5–8.5), temperature (30–40°C), and co-solvents (e.g., DMSO) to improve yield and ee .
  • Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction dynamics and minimize byproducts .

Q. What computational strategies are effective in predicting the pharmacological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate binding affinities with target receptors (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite.
  • QSAR Modeling : Corrogate electronic parameters (e.g., HOMO-LUMO gaps, logP) with activity data from analogs like (R)-1-(4-Bromo-2-fluorophenyl)ethanamine .
  • DFT Studies : Calculate Fukui indices to identify reactive sites for derivatization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Batch Reproducibility : Verify purity (>95% by HPLC) and stereochemical consistency (e.g., via polarimetry) across batches .
  • Assay Standardization : Use positive controls (e.g., known agonists/antagonists) in cell-based assays to normalize activity measurements .
  • Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent effects) .

Q. What are the emerging applications of this compound in drug discovery?

  • Methodological Answer :
  • Fragment-Based Drug Design : Screen for binding to kinase domains or ion channels using SPR (surface plasmon resonance) .
  • Prodrug Development : Modify the amine group with acyloxyalkyl esters to enhance bioavailability .
  • Toxicology Profiling : Conduct Ames tests and hepatocyte viability assays to assess genotoxicity and hepatic clearance .

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